3-(Azetidin-1-yl)-1-phenylpropan-1-one
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Overview
Description
3-(Azetidin-1-yl)-1-phenylpropan-1-one is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-1-phenylpropan-1-one typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids and boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Azetidin-1-yl)-1-phenylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-1-phenylpropan-1-one is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The azetidine ring can interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its presence in β-lactam antibiotics like penicillins and cephalosporins.
3-(Azetidin-1-yl)propan-1-amine: Used in the synthesis of pharmacologically active molecules.
Uniqueness
3-(Azetidin-1-yl)-1-phenylpropan-1-one is unique due to its specific structure, which combines an azetidine ring with a phenylpropanone moiety. This combination imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO/c14-12(7-10-13-8-4-9-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
MLZRHWOQEODMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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